Carbamic acid, (5-(2-(propylthio)ethyl)-1,3,4-thiadiazol-2-yl)-, (2-methyl-2-(1-methyl-2-(propylthio)ethyl)-1,3-dioxolan-4-yl)methyl ester
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Overview
Description
Carbamic acid, (5-(2-(propylthio)ethyl)-1,3,4-thiadiazol-2-yl)-, (2-methyl-2-(1-methyl-2-(propylthio)ethyl)-1,3-dioxolan-4-yl)methyl ester is a complex organic compound featuring a thiadiazole ring, a dioxolane ring, and multiple propylthio groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (5-(2-(propylthio)ethyl)-1,3,4-thiadiazol-2-yl)-, (2-methyl-2-(1-methyl-2-(propylthio)ethyl)-1,3-dioxolan-4-yl)methyl ester typically involves multi-step organic reactions. The process begins with the preparation of the thiadiazole ring, followed by the introduction of the propylthio groups. The final step involves the formation of the dioxolane ring and the esterification to form the carbamic acid ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, (5-(2-(propylthio)ethyl)-1,3,4-thiadiazol-2-yl)-, (2-methyl-2-(1-methyl-2-(propylthio)ethyl)-1,3-dioxolan-4-yl)methyl ester can undergo various chemical reactions, including:
Oxidation: The propylthio groups can be oxidized to sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the propylthio groups would yield sulfoxides or sulfones, while reduction of the ester group would yield the corresponding alcohol.
Scientific Research Applications
Carbamic acid, (5-(2-(propylthio)ethyl)-1,3,4-thiadiazol-2-yl)-, (2-methyl-2-(1-methyl-2-(propylthio)ethyl)-1,3-dioxolan-4-yl)methyl ester has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of carbamic acid, (5-(2-(propylthio)ethyl)-1,3,4-thiadiazol-2-yl)-, (2-methyl-2-(1-methyl-2-(propylthio)ethyl)-1,3-dioxolan-4-yl)methyl ester involves its interaction with specific molecular targets and pathways. The thiadiazole ring and propylthio groups may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-(phenylthio)-2-benzimidazolecarbamate
- Albendazole (Methyl 5-(propylthio)-2-benzimidazolecarbamate)
- Fenbendazole (Methyl 5-(phenylthio)-2-benzimidazolecarbamate)
Uniqueness
Carbamic acid, (5-(2-(propylthio)ethyl)-1,3,4-thiadiazol-2-yl)-, (2-methyl-2-(1-methyl-2-(propylthio)ethyl)-1,3-dioxolan-4-yl)methyl ester is unique due to its combination of a thiadiazole ring, a dioxolane ring, and multiple propylthio groups. This structural complexity provides it with distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
138474-88-1 |
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Molecular Formula |
C19H33N3O4S3 |
Molecular Weight |
463.7 g/mol |
IUPAC Name |
[2-methyl-2-(1-propylsulfanylpropan-2-yl)-1,3-dioxolan-4-yl]methyl N-[5-(2-propylsulfanylethyl)-1,3,4-thiadiazol-2-yl]carbamate |
InChI |
InChI=1S/C19H33N3O4S3/c1-5-8-27-10-7-16-21-22-17(29-16)20-18(23)24-11-15-12-25-19(4,26-15)14(3)13-28-9-6-2/h14-15H,5-13H2,1-4H3,(H,20,22,23) |
InChI Key |
SPFXLBSGXFLBGP-UHFFFAOYSA-N |
Canonical SMILES |
CCCSCCC1=NN=C(S1)NC(=O)OCC2COC(O2)(C)C(C)CSCCC |
Origin of Product |
United States |
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